N-(3-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Description
N-(3-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a methylbenzenesulfonyl group, and a piperidine carboxamide moiety, which contribute to its distinctive properties.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-6-8-19(9-7-15)27(24,25)22-12-10-16(11-13-22)20(23)21-17-4-3-5-18(14-17)26-2/h3-9,14,16H,10-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPIDQXTTPFRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a methoxyphenyl group using reagents such as methoxybenzene and a suitable catalyst.
Attachment of the Methylbenzenesulfonyl Group: The methylbenzenesulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride derivative reacts with the piperidine intermediate.
Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings or the piperidine ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic processes and cellular functions.
Gene Expression Modulation: It may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
N-(3-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:
This compound vs. N-(3-METHOXYPHENYL)-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE: The presence of a methyl group versus a chlorine atom on the benzenesulfonyl group can significantly affect the compound’s chemical reactivity and biological activity.
This compound vs. N-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE: The position of the methoxy group on the phenyl ring can influence the compound’s steric and electronic properties, leading to differences in its behavior in chemical reactions and biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
